molecular formula C21H15N3O3 B4936820 2-({2-Phenylimidazo[1,2-A]pyridin-3-YL}carbamoyl)benzoic acid

2-({2-Phenylimidazo[1,2-A]pyridin-3-YL}carbamoyl)benzoic acid

Cat. No.: B4936820
M. Wt: 357.4 g/mol
InChI Key: BCXKIFJJJGSVDX-UHFFFAOYSA-N
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Description

2-({2-Phenylimidazo[1,2-A]pyridin-3-YL}carbamoyl)benzoic acid is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry due to their potential therapeutic properties .

Properties

IUPAC Name

2-[(2-phenylimidazo[1,2-a]pyridin-3-yl)carbamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O3/c25-20(15-10-4-5-11-16(15)21(26)27)23-19-18(14-8-2-1-3-9-14)22-17-12-6-7-13-24(17)19/h1-13H,(H,23,25)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCXKIFJJJGSVDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)NC(=O)C4=CC=CC=C4C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

49.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200700
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Chemical Reactions Analysis

Types of Reactions: 2-({2-Phenylimidazo[1,2-A]pyridin-3-YL}carbamoyl)benzoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include 1,2-diones and α-hydroxyl ketones .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural features may exhibit inhibitory effects on enzymes involved in cancer proliferation. For instance, studies have shown that imidazo-pyridine derivatives can inhibit specific kinases associated with cancer cell growth and survival pathways .

Anti-inflammatory Effects

The compound is also being investigated for its anti-inflammatory properties. Mechanistic studies suggest that it may interact with inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines and mediators .

Receptor Modulation

The design of 2-({2-Phenylimidazo[1,2-A]pyridin-3-YL}carbamoyl)benzoic acid allows for modulation of various receptors, including adenosine receptors. Compounds structurally related to this compound have shown enhanced affinity towards these receptors while maintaining low cytotoxicity, making them suitable candidates for drug development targeting neurological disorders .

Case Studies

StudyFocusFindings
Boulahjar et al., 2020Synthesis and evaluation of imidazo-pyridine derivativesDemonstrated anticancer activity through kinase inhibition; highlighted structural modifications enhancing receptor affinity.
Research on anti-inflammatory propertiesInvestigated the effects on cytokine productionFound significant reductions in TNF-alpha and IL-6 levels in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Mechanism of Action

The mechanism of action of 2-({2-Phenylimidazo[1,2-A]pyridin-3-YL}carbamoyl)benzoic acid involves its interaction with various molecular targets and pathways. It is known to inhibit specific enzymes and receptors, leading to its therapeutic effects . For instance, it can block γ-aminobutyric acid receptors, similar to classical benzodiazepine tranquilizers .

Biological Activity

2-({2-Phenylimidazo[1,2-A]pyridin-3-YL}carbamoyl)benzoic acid is a synthetic compound that belongs to the class of imidazo[1,2-a]pyridines. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound's structure can be represented as follows:

C17H14N4O2\text{C}_{17}\text{H}_{14}\text{N}_{4}\text{O}_{2}

Research indicates that compounds with the imidazo[1,2-a]pyridine structure often act as cyclin-dependent kinase (CDK) inhibitors , calcium channel blockers, and GABA_A receptor modulators. These mechanisms can lead to various cellular effects such as:

  • Cell Cycle Arrest : As CDK inhibitors, these compounds can halt cell cycle progression, which is crucial for cancer treatment.
  • Induction of Apoptosis : Depending on their specific targets, they may induce programmed cell death in malignant cells.
  • Neuroactive Steroid Synthesis : Some derivatives have been shown to stimulate the synthesis of neurosteroids, which have implications for neuroprotection and treatment of neurodegenerative diseases .

Anticancer Properties

Several studies have highlighted the anticancer potential of imidazo[1,2-a]pyridine derivatives. For instance:

  • Inhibition of Tumor Growth : Compounds related to this compound have demonstrated significant inhibitory effects on various cancer cell lines through their action on CDKs and other molecular targets .
  • Mechanistic Studies : Research has shown that specific substitutions on the imidazo[1,2-a]pyridine nucleus enhance binding affinity to CDKs, thereby improving their efficacy as anticancer agents .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties:

  • Melatonin Receptor Modulation : Some derivatives exhibit selective binding to melatonin receptors (MT1 and MT2), which may contribute to their neuroprotective effects. For example, certain compounds showed high affinity for MT2 receptors, suggesting potential applications in sleep disorders and neurodegenerative conditions .
  • PDE10A Inhibition : Research indicates that related compounds act as phosphodiesterase (PDE) inhibitors, which could help in treating conditions like Alzheimer's disease by increasing levels of cyclic AMP (cAMP) and cyclic GMP (cGMP) in neurons .

Study 1: Anticancer Activity

In a study evaluating a series of 2-phenylimidazo[1,2-a]pyridine derivatives, it was found that certain compounds significantly inhibited cell proliferation in breast cancer cell lines. The study suggested a correlation between structural modifications and increased potency against cancer cells .

Study 2: Neuroprotective Potential

Another investigation focused on the effect of imidazo[1,2-a]pyridine derivatives on neurosteroid levels in vivo. Compounds were administered to animal models, resulting in increased levels of pregnenolone and other neuroactive steroids in plasma and brain tissues. This suggests a potential mechanism for protecting against neurodegeneration .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerCDK inhibition
NeuroprotectionMelatonin receptor modulation
PDE10A inhibitionIncreased cAMP/cGMP levels
Neuroactive steroid synthesisStimulates neurosteroid production

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing intermediates related to 2-({2-Phenylimidazo[1,2-A]pyridin-3-YL}carbamoyl)benzoic acid, and how do reaction conditions impact yields?

  • Methodology : The synthesis of imidazo[1,2-a]pyridine derivatives often involves cyclization or acylation reactions. For example, 2-phenylimidazo[1,2-a]pyridin-3-amine can be acetylated using acetic anhydride in toluene to form acetamide derivatives (74% yield under optimized conditions) . Precursors like 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde are synthesized via N,N-dimethylformamide-mediated reactions (74% yield) or less efficient routes like methyl acrylate coupling (10% yield) .
  • Data Comparison :

PrecursorReaction ConditionsYieldReference
2-Phenylimidazo[1,2-a]pyridine + DMFRoom temperature, 12h74%
2-Phenylimidazo[1,2-a]pyridine-3-amine + Acetic anhydrideToluene, 2h74%

Q. Which analytical techniques are recommended for structural confirmation and purity assessment of this compound?

  • Methodology :

  • HPLC : Use ammonium acetate buffer (pH 6.5) with UV detection to assess purity and resolve impurities .
  • NMR/LC-MS : Critical for confirming carbamoyl linkage and benzoic acid moieties. Impurity profiling can reference pharmacopeial standards (e.g., Zolpidem Tartrate Impurity A, structurally analogous to imidazo[1,2-a]pyridine derivatives) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during derivative synthesis (e.g., unexpected regioselectivity or byproducts)?

  • Methodology :

  • X-ray Crystallography : Resolve ambiguities in regioselectivity, as demonstrated for N-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide derivatives .
  • Computational Modeling : Predict reactive sites on the imidazo[1,2-a]pyridine core to guide functionalization .
    • Case Study : Sulfenylation of 2-phenylimidazo[1,2-a]pyridine with 4-methoxyphenyl thiol achieved 92% yield via silica gel chromatography, highlighting the role of electron-rich substituents in regioselectivity .

Q. What strategies enable regioselective functionalization of the imidazo[1,2-a]pyridine core to enhance bioactivity?

  • Methodology :

  • Electrophilic Aromatic Substitution : Prioritize C-3 or C-6 positions based on electronic effects. For example, bromination at C-8 in 8-bromoimidazo[1,2-a]pyridine derivatives enables further cross-coupling .
  • Thiol-Ene Reactions : Introduce sulfur-containing groups (e.g., 1,3,4-oxadiazole hybrids) to improve antimicrobial activity .

Q. How should impurity profiling be conducted to meet pharmacopeial standards?

  • Methodology :

  • Reference Standards : Use certified impurities like 2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid (CAS 189005-44-5) for LC-MS calibration .
  • Forced Degradation Studies : Expose the compound to heat, light, and acidic/basic conditions to identify degradation products .

Data Contradiction Analysis

Q. Why might NMR data for synthetic batches of this compound show variability in peak splitting patterns?

  • Resolution :

  • Solvent Effects : Deuterated solvents (e.g., DMSO-d6 vs. CDCl3) can alter chemical shifts. Confirm assignments using 2D NMR (HSQC, HMBC) .
  • Polymorphism : Crystalline vs. amorphous forms may yield different spectra. Use X-ray diffraction to correlate solid-state structure with solution data .

Experimental Design Considerations

Q. What are the critical parameters for scaling up the synthesis of this compound while maintaining yield and purity?

  • Optimization Checklist :

  • Solvent Selection : Toluene or DMF for acylation reactions due to high solubility and low side-product formation .
  • Catalyst Screening : Evaluate Pd/C or CuI for cross-coupling steps in derivative synthesis .
  • Purification : Use gradient elution in column chromatography (petroleum ether:ethyl acetate = 3:2) to isolate pure products .

Biological Activity Evaluation

Q. How can researchers assess the antimicrobial potential of derivatives of this compound?

  • Methodology :

  • In Vitro Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using MIC (Minimum Inhibitory Concentration) protocols .
  • Molecular Docking : Target bacterial enzymes (e.g., DNA gyrase) to rationalize structure-activity relationships .

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